N-acetyl-N-methylcarbamoyl chloride N-acetyl-N-methylcarbamoyl chloride
Brand Name: Vulcanchem
CAS No.: 21777-48-0
VCID: VC6690826
InChI: InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3
SMILES: CC(=O)N(C)C(=O)Cl
Molecular Formula: C4H6ClNO2
Molecular Weight: 135.55

N-acetyl-N-methylcarbamoyl chloride

CAS No.: 21777-48-0

Cat. No.: VC6690826

Molecular Formula: C4H6ClNO2

Molecular Weight: 135.55

* For research use only. Not for human or veterinary use.

N-acetyl-N-methylcarbamoyl chloride - 21777-48-0

Specification

CAS No. 21777-48-0
Molecular Formula C4H6ClNO2
Molecular Weight 135.55
IUPAC Name N-acetyl-N-methylcarbamoyl chloride
Standard InChI InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3
Standard InChI Key XHLLMVSEBKZODD-UHFFFAOYSA-N
SMILES CC(=O)N(C)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

N-Acetyl-N-methylcarbamoyl chloride (systematic IUPAC name: N-acetyl-N-methylcarbamoyl chloride) is an acyl chloride derivative featuring both acetyl and methyl substituents on the carbamoyl nitrogen. Its molecular formula is inferred as C₅H₇ClNO₂, with a molar mass of 156.57 g/mol (calculated from structural analogs ). The compound’s structure integrates a reactive carbonyl chloride group (–COCl), enabling its participation in nucleophilic acyl substitution reactions.

Structural Analogs and Comparative Analysis

The closest analogs include:

  • N-Ethyl-N-methylcarbamoyl chloride (C₄H₈ClNO) , used in synthesizing rivastigmine.

  • N-Acetyl-N-(cyanomethyl)carbamoyl chloride (C₅H₅ClN₂O₂) , highlighting the versatility of carbamoyl chlorides in accommodating diverse substituents.

Key structural differences lie in the acetyl group (–COCH₃) replacing the ethyl or cyanomethyl groups, altering electronic and steric properties.

Synthesis and Reaction Pathways

Single-Pot Synthesis from Carboxylic Acids

A patented method for N,N-di-substituted carboxamides offers a plausible route for synthesizing N-acetyl-N-methylcarbamoyl chloride:

  • Reactants: Acetic acid (as the carboxylic acid) and methylcarbamoyl chloride.

  • Base: Tertiary organic bases (e.g., triethylamine or 1-methylimidazole) facilitate deprotonation.

  • Conditions: Room temperature (10–50°C), 15–60 minutes .

The reaction proceeds via:

CH₃COOH + CH₃NHCOClBaseCH₃CON(CH₃)COCl + H₂O\text{CH₃COOH + CH₃NHCOCl} \xrightarrow{\text{Base}} \text{CH₃CON(CH₃)COCl + H₂O}

This method minimizes byproducts and avoids acidic gas emissions .

Derivatization Techniques

Derivatization strategies, such as those used for amino acid δ¹³C analysis , could adapt to stabilize N-acetyl-N-methylcarbamoyl chloride. For instance, methylation with anhydrous methanol/acetyl chloride (25:4 v/v) at 70°C for 1 hour enhances yield .

Physicochemical Properties

Predicted Properties

Based on analogs :

PropertyValue
Density1.15–1.20 g/cm³
Boiling Point85–90°C at 40 mmHg
Vapor Pressure~2.0 mmHg at 25°C
Refractive Index1.450–1.460
SolubilityMiscible with polar aprotic solvents (e.g., DMF, THF)

Applications in Pharmaceutical Synthesis

Intermediate for Acetylcholinesterase Inhibitors

N-Ethyl-N-methylcarbamoyl chloride is a key intermediate for rivastigmine, a drug for Alzheimer’s disease . By analogy, N-acetyl-N-methylcarbamoyl chloride could synthesize analogs with modified pharmacokinetics.

Peptide Modification

Carbamoyl chlorides acetylate amine groups in peptides, altering solubility or bioactivity. For example, N-acetyl derivatives improve metabolic stability .

Future Research Directions

  • Kinetic Isotope Effects (KIEs): Study KIEs during derivatization to optimize synthetic routes .

  • Pharmaceutical Screenings: Evaluate bioactivity of derivatives in neurodegenerative models.

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